molecular formula C4H3BrSZn B14758223 zinc;2H-thiophen-2-ide;bromide

zinc;2H-thiophen-2-ide;bromide

Cat. No.: B14758223
M. Wt: 228.4 g/mol
InChI Key: KRDONBTWAGIZME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;2H-thiophen-2-ide;bromide: is a compound that combines zinc, thiophene, and bromide Thiophene is a five-membered ring containing sulfur, and it is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;2H-thiophen-2-ide;bromide typically involves the reaction of thiophene with zinc and bromide sources. One common method is the metallation of thiophene using a zinc reagent, followed by the introduction of bromide. This can be achieved through various organometallic reactions, such as the use of zinc bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Zinc;2H-thiophen-2-ide;bromide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: The bromide can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Zinc;2H-thiophen-2-ide;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex thiophene derivatives.

Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer and antimicrobial activities.

Medicine: Thiophene-based compounds are explored for their use in drug development, particularly as anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of zinc;2H-thiophen-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the reactive thiophene ring and the zinc-bromide moiety. The thiophene ring can undergo electrophilic aromatic substitution, while the zinc-bromide component can facilitate nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    2-Thienylzinc bromide: Another thiophene-based zinc compound with similar reactivity.

    Thiophene-2-carboxaldehyde: A thiophene derivative used in organic synthesis.

    Thiophene-2-boronic acid: Utilized in Suzuki coupling reactions.

Uniqueness: Zinc;2H-thiophen-2-ide;bromide is unique due to its combination of zinc and bromide with the thiophene ring, providing distinct reactivity patterns that are not observed in other thiophene derivatives. This makes it particularly valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.

Properties

Molecular Formula

C4H3BrSZn

Molecular Weight

228.4 g/mol

IUPAC Name

zinc;2H-thiophen-2-ide;bromide

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M

Canonical SMILES

C1=CS[C-]=C1.[Zn+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.